Tedalinab's CB2/CB1 Functional Selectivity Significantly Exceeds That of Olorinab
Tedalinab exhibits >4700-fold functional selectivity for the CB2 receptor over the CB1 receptor [1]. This is a defining characteristic that directly addresses the risk of CB1-mediated psychoactive side effects. In contrast, the clinically tested comparator Olorinab (APD 371) demonstrates >1000-fold selectivity for CB2 over CB1 in functional assays . While both are selective, Tedalinab's selectivity ratio is over four times greater than Olorinab's, which in research contexts requiring stringent avoidance of CB1 activity, could represent a significant advantage.
| Evidence Dimension | CB2/CB1 Functional Selectivity Ratio |
|---|---|
| Target Compound Data | >4700-fold |
| Comparator Or Baseline | Olorinab (APD 371): >1000-fold |
| Quantified Difference | Tedalinab's selectivity ratio is >4.7 times higher than Olorinab's reported minimum. |
| Conditions | Human CB2 and CB1 receptor functional assays (specific assay types vary between sources). |
Why This Matters
Higher selectivity minimizes confounding CB1-mediated effects in vivo, crucial for isolating CB2-specific mechanisms in pain and inflammation research.
- [1] MedChemExpress. Tedalinab (GRC-10693) | CB2 Agonist Product Datasheet. Cat. No.: HY-14900. View Source
